molecular formula C27H21N7O3 B2749164 3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207043-83-1

3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2749164
M. Wt: 491.511
InChI Key: FCDCJZQERIIRBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups including a benzyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The benzyl group and the benzyloxyphenyl group are likely to contribute to the overall stability of the molecule, while the oxadiazole and triazolopyrimidinone rings could add interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles, and the triazolopyrimidinone ring could potentially participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on compounds similar to "3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" focuses on synthetic pathways and chemical properties. A study by Nagaraju et al. (2013) presents a facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, highlighting a multi-step reaction sequence for synthesizing compounds with potentially similar complexity and applications in chemical research (Nagaraju et al., 2013).

Potential Biological Activities

Compounds within the triazolopyrimidine and related families have been explored for their biological activities. For instance, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine and triazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, and evaluated them for antimicrobial activities, suggesting potential applications in drug discovery (Abdel‐Aziz et al., 2008).

Anticancer and Anti-inflammatory Applications

Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating a possible research avenue for anticancer and anti-inflammatory applications of compounds structurally related to the one (Rahmouni et al., 2016).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

Future research on this compound could involve exploring its potential applications in fields like medicinal chemistry or materials science. Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazard profile .

properties

IUPAC Name

3-benzyl-6-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7O3/c35-27-24-26(34(32-30-24)15-19-7-3-1-4-8-19)28-18-33(27)16-23-29-25(31-37-23)21-11-13-22(14-12-21)36-17-20-9-5-2-6-10-20/h1-14,18H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCJZQERIIRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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